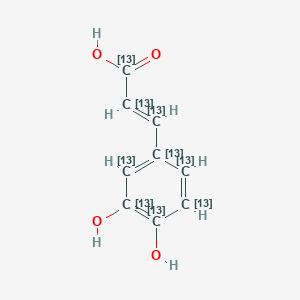

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid

描述

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled compound of caffeic acid. It is a hydroxycinnamic acid derivative, specifically labeled with carbon-13 isotopes at nine positions. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in mass spectrometry applications due to its unique isotopic signature .

属性

IUPAC Name |

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-RJKLISAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745945 | |

| Record name | (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173097-51-2 | |

| Record name | (2E)-3-[3,4-Dihydroxy(~13~C_6_)phenyl](~13~C_3_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173097-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of caffeic acid-13C9 involves the incorporation of carbon-13 isotopes into the caffeic acid molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled phenylalanine can be used as a starting material, which undergoes enzymatic or chemical transformations to yield caffeic acid-13C9 .

Industrial Production Methods

Industrial production of caffeic acid-13C9 typically involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the isotopic purity and chemical purity of the final product .

化学反应分析

Types of Reactions

Caffeic acid-13C9 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydrocaffeic acid.

Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocaffeic acid.

Substitution: Halogenated or nitrated caffeic acid derivatives.

科学研究应用

Caffeic acid-13C9 is extensively used in various fields of scientific research:

Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.

Biology: Helps in understanding metabolic pathways in plants and animals.

Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.

Industry: Used in the development of new materials and as a standard in analytical chemistry

作用机制

Caffeic acid-13C9 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the production of reactive oxygen species and modulates signaling pathways related to inflammation and cell survival .

相似化合物的比较

Similar Compounds

- Ferulic acid-1,2,3-13C3

- p-Coumaric acid-1,2,3-13C3

- trans-Ferulic acid

- (±)-Catechin-2,3,4-13C3 .

Uniqueness

Caffeic acid-13C9 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Its high isotopic purity (99 atom % 13C) and chemical purity (97% CP) make it a valuable tool in research applications where accuracy and reliability are crucial .

生物活性

(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled derivative of caffeic acid. This compound is notable for its potential biological activities and applications in research. The incorporation of carbon-13 isotopes allows for detailed tracing of metabolic pathways and interactions within biological systems.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 189.09 g/mol

- CAS Number : 1173097-51-2

This compound is primarily used in scientific research due to its unique isotopic labeling which enhances the accuracy of metabolic studies and mass spectrometry applications.

Antioxidant Properties

Research indicates that derivatives of caffeic acid exhibit significant antioxidant activity , which can help mitigate oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals .

Enzyme Interactions

The compound interacts with various enzymes involved in metabolic pathways. For instance:

- UDP-glucuronosyltransferase 1A1 : This enzyme plays a crucial role in the conjugation and elimination of xenobiotics and endogenous compounds. The interaction with this enzyme suggests potential implications for drug metabolism and detoxification processes .

Potential Therapeutic Applications

The ongoing research into this compound includes investigations into its anti-inflammatory and anticancer properties. Studies have shown that caffeic acid derivatives can inhibit tumor growth and modulate inflammatory responses through various signaling pathways .

Metabolic Tracing Studies

In a study by Li et al. (2008), the compound was utilized to trace metabolic pathways in plants. The carbon-13 labeling allowed researchers to monitor the uptake and transformation of caffeic acid derivatives in vivo. This study highlighted the compound's utility in understanding plant metabolism and secondary metabolite production.

Pharmacokinetics Research

Wolfenden and Hayes (2002) employed this compound as an internal standard in isotope ratio mass spectrometry (IRMS). Their findings emphasized the importance of isotopic labeling in enhancing the accuracy of quantifying natural abundance compounds in complex biological samples .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Caffeic Acid | 331-39-5 | Natural antioxidant; precursor to many derivatives |

| Ferulic Acid | 1135-24-6 | Known for its antioxidant properties; used in cosmetics |

| Chlorogenic Acid | 327-97-9 | Exhibits health benefits; involved in glucose metabolism |

The unique isotopic labeling of this compound distinguishes it from other similar compounds that lack such specificity. This feature enhances its utility in both fundamental research and applied sciences.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing isotopically labeled compounds like (E)-3-(3,4-dihydroxy<sup>13</sup>C6 cyclohexatriene)prop-2-enoic acid?

- Methodological Answer : Synthesis requires precise control of isotopic incorporation. For example, <sup>13</sup>C-labeled precursors (e.g., isotopically enriched glucose or acetic acid) must be used in cyclization or condensation reactions. Protecting groups (e.g., acetyl or benzyl for hydroxyls) are critical to prevent isotopic scrambling during synthesis. Post-synthesis purification via HPLC or column chromatography ensures isotopic integrity . Characterization using <sup>13</sup>C-NMR and high-resolution mass spectrometry (HRMS) confirms isotopic distribution and purity .

Q. How do isotopic labels (<sup>13</sup>C) affect the compound’s spectroscopic characterization?

- Methodological Answer : Isotopic labeling alters spin-spin coupling in NMR. For instance, <sup>13</sup>C satellites in <sup>1</sup>H-NMR spectra (e.g., δ 3.48–3.81 ppm for OCH3 groups in similar compounds) can complicate signal interpretation. HRMS with electrospray ionization (ESI) is essential to resolve isotopic clusters (e.g., m/z 619 [M+H]<sup>+</sup> vs. m/z 601 [MH-H2O]<sup>+</sup> in analogous structures) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in metabolic tracing data involving <sup>13</sup>C-labeled compounds?

- Methodological Answer : Discrepancies may arise from isotopic dilution or enzymatic discrimination. Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to track <sup>13</sup>C incorporation into downstream metabolites. Control experiments with unlabeled analogs (e.g., comparing (E)-3-(3,4-dihydroxycyclohexatriene)prop-2-enoic acid) isolate isotopic effects. Statistical validation (e.g., ANOVA for biological replicates) minimizes false positives .

Q. How can isotopic labeling resolve mechanistic ambiguities in radical scavenging or redox cycling studies?

- Methodological Answer : Position-specific <sup>13</sup>C labels (e.g., in the cyclohexatriene ring) enable tracking of radical intermediates via electron paramagnetic resonance (EPR) or isotope-Edited Raman spectroscopy. For example, isotopic shifts in IR spectra (e.g., 1698 cm<sup>-1</sup> for C=O in related compounds) help identify redox-active sites .

Q. What computational methods validate isotopic labeling efficiency in synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) predicts isotopic effects on reaction kinetics (e.g., <sup>13</sup>C substitution in cyclization steps). Molecular docking (e.g., AutoDock Vina) models interactions between labeled compounds and target enzymes (e.g., polyphenol oxidases), guiding synthetic optimization .

Methodological Challenges and Solutions

Q. How to mitigate isotopic interference in <sup>13</sup>C-NMR quantification of complex mixtures?

- Answer : Use inverse-gated decoupling to suppress <sup>13</sup>C-<sup>1</sup>H coupling. For example, in dihydroxy aromatic systems, baseline correction algorithms (e.g., Whittaker smoother) improve signal-to-noise ratios. Internal standards (e.g., tetramethylsilane) calibrate chemical shifts .

Q. What protocols ensure reproducibility in biological assays with isotopically labeled compounds?

- Answer : Standardize cell culture media (e.g., RPMI-1640 with 10% <sup>13</sup>C-depleted fetal bovine serum) to avoid background interference. Dose-response curves (e.g., IC50 determination) must account for isotopic mass differences in bioavailability .

Data Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。